molecular formula C10H12F3N3O3 B2919985 4-hydrazinyl-N-methylbenzamide trifluoroacetic acid CAS No. 2155855-82-4

4-hydrazinyl-N-methylbenzamide trifluoroacetic acid

Cat. No.: B2919985
CAS No.: 2155855-82-4
M. Wt: 279.219
InChI Key: JFGBDSFHCKZSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydrazinyl-N-methylbenzamide trifluoroacetic acid is a chemical compound with the molecular formula C10H12F3N3O3 It is known for its unique structure, which includes a hydrazinyl group, a methylbenzamide moiety, and a trifluoroacetic acid component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-methylbenzamide trifluoroacetic acid typically involves the reaction of 4-hydrazinyl-N-methylbenzamide with trifluoroacetic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N-methylbenzamide trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include azides, hydrazones, and substituted derivatives of this compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .

Scientific Research Applications

4-hydrazinyl-N-methylbenzamide trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-methylbenzamide trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-hydrazinyl-N-methylbenzamide trifluoroacetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the trifluoroacetic acid component. This addition enhances the compound’s chemical stability and solubility, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

4-hydrazinyl-N-methylbenzamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.C2HF3O2/c1-10-8(12)6-2-4-7(11-9)5-3-6;3-2(4,5)1(6)7/h2-5,11H,9H2,1H3,(H,10,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGBDSFHCKZSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.